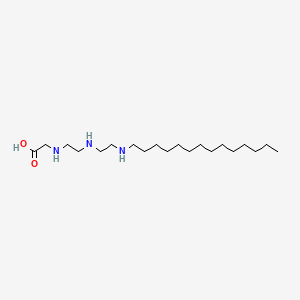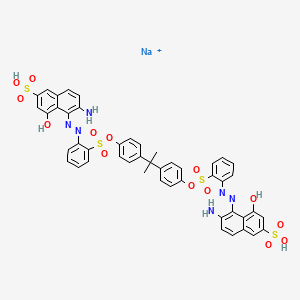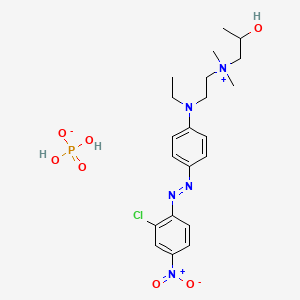
2,8-Di(piperidinoacetamido)-6,12-diphenyldibenzo(b,f)(1,5)diazocine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,8-Di(piperidinoacetamido)-6,12-diphenyldibenzo(b,f)(1,5)diazocine is a complex organic compound belonging to the dibenzodiazocine family. This compound is characterized by its unique structure, which includes two piperidinoacetamido groups and two phenyl groups attached to a dibenzo(b,f)(1,5)diazocine core. The compound’s structure allows for a variety of chemical modifications, making it a versatile molecule in scientific research and industrial applications.
Vorbereitungsmethoden
The synthesis of 2,8-Di(piperidinoacetamido)-6,12-diphenyldibenzo(b,f)(1,5)diazocine typically involves multiple steps, starting with the preparation of the dibenzo(b,f)(1,5)diazocine core. This core can be synthesized through a series of cyclization reactions involving appropriate precursors. The piperidinoacetamido groups are then introduced through acylation reactions, using reagents such as piperidine and acetic anhydride. The phenyl groups are added through Friedel-Crafts alkylation reactions, using benzene and a suitable catalyst like aluminum chloride.
Industrial production methods for this compound may involve optimizing reaction conditions to increase yield and purity. This can include using high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality.
Analyse Chemischer Reaktionen
2,8-Di(piperidinoacetamido)-6,12-diphenyldibenzo(b,f)(1,5)diazocine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: The piperidinoacetamido groups can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding amines and carboxylic acids.
Wissenschaftliche Forschungsanwendungen
2,8-Di(piperidinoacetamido)-6,12-diphenyldibenzo(b,f)(1,5)diazocine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate protein-ligand interactions and enzyme activity.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug design and development.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Wirkmechanismus
The mechanism of action of 2,8-Di(piperidinoacetamido)-6,12-diphenyldibenzo(b,f)(1,5)diazocine involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, and other macromolecules, altering their activity and function. This binding can occur through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. The compound’s structure allows it to fit into specific binding sites, modulating the activity of its targets and influencing biological pathways.
Vergleich Mit ähnlichen Verbindungen
2,8-Di(piperidinoacetamido)-6,12-diphenyldibenzo(b,f)(1,5)diazocine can be compared to other similar compounds, such as:
5,12-Dihydrodibenzo(b,f)(1,4)diazocine-6,11-dione: This compound has a similar dibenzodiazocine core but lacks the piperidinoacetamido and phenyl groups. It is used as a scaffold for the design of bioactive molecules.
5,10-Dihydrobenzo(b)thieno(3,4-f)(1,4)diazocine-4,11-dione: This compound features a tricyclic structure with a thieno ring, offering different chemical properties and applications.
2-(2-Aminophenyl)isoindoline-1,3-dione: This compound is formed through the rearrangement of dibenzodiazocine derivatives and has applications in drug design and development.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which provide distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
130189-73-0 |
|---|---|
Molekularformel |
C40H42N6O2 |
Molekulargewicht |
638.8 g/mol |
IUPAC-Name |
N-[(6Z,12Z)-6,12-diphenyl-2-[(2-piperidin-1-ylacetyl)amino]benzo[c][1,5]benzodiazocin-8-yl]-2-piperidin-1-ylacetamide |
InChI |
InChI=1S/C40H42N6O2/c47-37(27-45-21-9-3-10-22-45)41-31-17-19-35-33(25-31)39(29-13-5-1-6-14-29)43-36-20-18-32(42-38(48)28-46-23-11-4-12-24-46)26-34(36)40(44-35)30-15-7-2-8-16-30/h1-2,5-8,13-20,25-26H,3-4,9-12,21-24,27-28H2,(H,41,47)(H,42,48)/b39-33-,40-34-,43-36?,43-39?,44-35?,44-40? |
InChI-Schlüssel |
PQIMYWBIGWAWPQ-KLCUQMKPSA-N |
Isomerische SMILES |
C1CCN(CC1)CC(=O)NC2=C/C/3=C(/N=C4/C(=C(\N=C3C=C2)/C5=CC=CC=C5)/C=C(C=C4)NC(=O)CN6CCCCC6)\C7=CC=CC=C7 |
Kanonische SMILES |
C1CCN(CC1)CC(=O)NC2=CC3=C(N=C4C=CC(=CC4=C(N=C3C=C2)C5=CC=CC=C5)NC(=O)CN6CCCCC6)C7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![disodium;(3S,5S,10S,13S,14S,17S)-10,13-dimethyl-3-(2-oxidosulfonothioyloxyacetyl)oxy-17-[(2-sulfonatosulfanylacetyl)amino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B12728166.png)


